N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonamide group at position 4. The ethyl linker is functionalized with a 4-fluorobenzenesulfonyl group and a thiophen-2-yl moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, infection, or metabolic disorders .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO6S3/c21-14-3-5-15(6-4-14)30(23,24)20(19-2-1-11-29-19)13-22-31(25,26)16-7-8-17-18(12-16)28-10-9-27-17/h1-8,11-12,20,22H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPCATSWSRXERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 459.53 g/mol. The compound features several important functional groups:
- Fluorobenzenesulfonyl group : This group is known for its electrophilic properties, which can facilitate interactions with nucleophilic sites in biological molecules.
- Thiophene ring : Contributes to the compound's reactivity and potential interactions with biological systems.
- Benzodioxine structure : This bicyclic system may influence the compound's ability to cross biological membranes and interact with cellular targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases such as PAK1 (p21-activated kinase 1), which plays a critical role in cell signaling pathways related to cell proliferation and migration. The inhibition of PAK1 could lead to reduced tumor growth and metastasis.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, fluoroaryl derivatives have demonstrated effective antibacterial activity against Staphylococcus aureus, indicating potential applications in treating bacterial infections .
- Antitumor Activity : The compound's structural features suggest it may also possess antitumor properties. In vitro assays have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study examining the antitumor efficacy of related compounds found that they exhibited IC50 values as low as 1.30 μM against HepG2 liver cancer cells. This suggests that this compound may have similar or enhanced efficacy due to its unique structure .
Comparison with Similar Compounds
Substituent Analysis: Thiophene vs. Furan
A closely related analog, N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (C₂₄H₂₆FN₃O₅S, Compound A ), replaces the thiophen-2-yl group with a furan and substitutes the 4-fluorobenzenesulfonyl with a 4-fluorophenyl-piperazinyl group . Key differences include:
- Bioactivity: Thiophene-containing compounds (e.g., quinolone derivatives in ) often exhibit enhanced antimicrobial or antitumor activity due to sulfur’s polarizability and metabolic stability .
Sulfonamide and Sulfonyl Group Variations
- Compound B : A dihydrobenzodioxine sulfonamide derivative (C₂₂H₁₇ClN₂O₄) replaces the fluorobenzenesulfonyl group with a chloropyridine-sulfonamide. The chlorine atom increases lipophilicity, while fluorinated aromatic systems (as in the target compound) often improve metabolic stability and target affinity .
- Compound C : Apremilast (C₂₂H₂₄N₂O₇S) shares a sulfonyl group but incorporates a dihydroisoindol core. Its 3-ethoxy-4-methoxyphenyl group highlights the role of electron-donating substituents in modulating solubility and pharmacokinetics .
Heterocyclic Linkers and Tautomerism
Compounds in with 1,2,4-triazole-thione moieties demonstrate tautomerism between thiol and thione forms, which influences reactivity and binding. The target compound’s sulfonamide group lacks tautomeric behavior but may engage in hydrogen bonding via its NH and SO₂ groups, critical for enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targets) .
Physicochemical and Spectral Properties
Table 1: Key Properties of Target Compound vs. Analogs
Q & A
Q. Q1. What are the key steps and reagents for synthesizing N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
Answer: The synthesis typically involves:
Nucleophilic substitution to introduce the 4-fluorobenzenesulfonyl group, using triethylamine or sodium hydroxide as a base in dichloromethane or DMF .
Coupling reactions to attach the thiophen-2-yl ethyl moiety, requiring controlled temperature (0–5°C) to prevent side reactions .
Sulfonamide bond formation between the benzodioxine core and the sulfonyl group, using coupling agents like EDCI/HOBt .
Key reagents : Triethylamine (base), dichloromethane (solvent), EDCI/HOBt (coupling agents).
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (step 2) | Prevents dimerization |
| Solvent | DMF (polar aprotic) | Enhances solubility |
| Reaction Time | 12–24 hours (step 3) | Ensures completion |
Q. Q2. What characterization techniques are essential for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the sulfonamide and benzodioxine groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 367.39 g/mol) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Assesses purity (>95% required for pharmacological assays) .
Q. Q3. What preliminary biological activities have been reported for this compound?
Answer:
- Antimicrobial Activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) via sulfonamide-mediated dihydropteroate synthase targeting .
- Anti-inflammatory Potential : Reduces TNF-α production in macrophage models (IC50 ~10 µM) .
- Anticancer Screening : Cytotoxicity observed in HeLa cells (IC50 = 15 µM) via apoptosis induction .
Methodological Note : Use standardized assays (e.g., microbroth dilution for MIC, ELISA for cytokines) to ensure reproducibility .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (pH, solvent polarity, catalyst loading). Evidence suggests DMF with 1.2 eq. EDCI maximizes coupling efficiency .
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust reaction time dynamically .
- Byproduct Mitigation : Add molecular sieves to absorb water in sulfonamide bond formation, reducing hydrolysis .
Q. Q5. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
Answer:
- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays to rule out false positives .
- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to ensure compound dissolution, as aggregation can skew results .
- Structural Confirmation : Re-characterize batches with conflicting data via XRD to exclude polymorphic interference .
Q. Q6. What computational methods predict the compound’s mechanism of action and target binding?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or dihydropteroate synthase. Fluorobenzenesulfonyl groups show high affinity for hydrophobic binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Thiophene rings exhibit π-π stacking with aromatic residues .
- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data to guide analog design .
Q. Q7. How can structural analogs be designed to enhance bioactivity while minimizing toxicity?
Answer:
- SAR-Driven Modifications :
- Toxicity Screening : Use in silico tools like ProTox-II to predict hepatotoxicity and prioritize analogs with lower risk .
Q. Table 2. Analog Design Strategy
| Modification Site | Rationale | Expected Outcome |
|---|---|---|
| Thiophene moiety | Enhance π-stacking | Increased target affinity |
| Benzodioxine core | Improve solubility | Better bioavailability |
| Sulfonamide linker | Reduce metabolic cleavage | Prolonged half-life |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
